2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBRYOQJXVCUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-05-2 | |
| Record name | Piperidine, 2-[2-(4-bromophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of 4-Bromophenoxyethyl Intermediate
This key intermediate is synthesized by reacting 4-bromophenol with a suitable alkylating agent such as 2-chloroethyl chloride or 2-bromoethyl bromide under basic conditions. The reaction involves nucleophilic substitution where the phenol oxygen attacks the alkyl halide, forming the ether linkage:
- Reagents: 4-bromophenol, 2-haloethyl halide (e.g., 2-chloroethyl chloride)
- Conditions: Base such as potassium carbonate or sodium hydroxide, solvent like acetone or DMF, reflux temperature
- Outcome: Formation of 2-(4-bromophenoxy)ethyl halide intermediate
This step is crucial for introducing the ethoxyethyl chain attached to the bromophenyl ring.
Piperidine Substitution
The phenoxyethyl halide intermediate is then reacted with piperidine to substitute the halide with the piperidine moiety:
- Reagents: Piperidine, phenoxyethyl halide intermediate
- Conditions: Typically reflux in an aprotic solvent such as acetonitrile or ethanol, sometimes with catalytic base
- Mechanism: Nucleophilic substitution where piperidine nitrogen attacks the alkyl halide carbon, displacing the halide
This step yields the free base form of 2-[2-(4-bromophenoxy)ethyl]piperidine.
Hydrochloride Salt Formation
The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid:
- Reagents: Anhydrous or aqueous hydrochloric acid
- Conditions: Stirring at ambient temperature or mild heating
- Outcome: Formation of this compound as a crystalline solid
This salt form improves stability, handling, and solubility properties.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Bromophenol + 2-haloethyl halide | Base, reflux in acetone/DMF | 2-(4-Bromophenoxy)ethyl halide intermediate |
| 2 | Intermediate + Piperidine | Reflux in ethanol/acetonitrile | 2-[2-(4-Bromophenoxy)ethyl]piperidine (free base) |
| 3 | Free base + HCl | Ambient temperature | This compound |
Alternative and Industrial Methods
Industrial preparations may optimize these steps by:
- Using continuous flow reactors for alkylation and amination to improve yield and reproducibility.
- Employing phase-transfer catalysts to enhance reaction rates.
- Utilizing automated crystallization and filtration for salt isolation.
Some patents describe related synthetic routes involving protected intermediates or alternative halogenated phenols to access analogs of this compound with high purity and yield.
Research Findings and Notes
- The choice of alkylating agent and base significantly affects the yield of the phenoxyethyl intermediate.
- Reaction temperature and solvent polarity influence the substitution efficiency in the piperidine coupling step.
- Hydrochloride salt formation is generally straightforward but requires control over stoichiometry to avoid formation of dihydrochloride species.
- Purification techniques such as recrystallization from ethanol or ethyl acetate are commonly employed to obtain analytically pure hydrochloride salt.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation base | K2CO3, NaOH | Ensures deprotonation of phenol |
| Alkylation solvent | Acetone, DMF | Polar aprotic solvents favor SN2 reaction |
| Alkylation temperature | Reflux (50-80 °C) | Promotes substitution |
| Piperidine substitution solvent | Ethanol, Acetonitrile | Facilitates nucleophilic substitution |
| Piperidine substitution temperature | Reflux (70-90 °C) | Ensures complete conversion |
| Hydrochloride formation | Aqueous or anhydrous HCl, RT to 40 °C | Controls salt crystallization |
| Purification | Recrystallization from ethanol/ethyl acetate | Enhances purity and yield |
Chemical Reactions Analysis
2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of 2-[2-(4-bromophenoxy)ethyl]piperidine hydrochloride with analogs:
Key Observations :
- Substituent Position: Bromine at the para position (main compound) vs. ortho (e.g., 2-iodophenoxy in ) affects electronic distribution and steric interactions.
- Chain Length : Ethyl linkers (main compound) improve flexibility and binding to enzymes compared to direct aryl attachments (e.g., ).
Antimicrobial Activity
Piperidine derivatives with substituted phenoxy groups exhibit broad-spectrum antimicrobial effects. For example:
- Compounds with thiopyrimidinone-piperidine hybrids (e.g., 5a–c, 6a–f in ) showed MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Candida albicans.
- 4-Bromo substitution (as in the main compound) is associated with enhanced Gram-positive bacterial inhibition compared to nitro- or fluoro-substituted analogs .
Acetylcholinesterase (AChE) Inhibition
- Donepezil-like analogs (e.g., 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) achieve IC₅₀ values of ~10 nM for AChE .
- The 4-bromophenoxy ethyl chain in the main compound may mimic donepezil’s benzylpiperidine motif, but bromine’s bulk could reduce binding affinity compared to smaller substituents .
Biological Activity
2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H19BrClNO. The compound features a piperidine ring linked to a 4-bromophenoxyethyl group, which contributes to its unique pharmacological properties. The structural characteristics allow for interactions with various biological targets, particularly receptors and enzymes.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrophobic Interactions : The bromophenoxy group engages with hydrophobic regions of target proteins.
- Hydrogen Bonding : The piperidine ring facilitates hydrogen bonding or ionic interactions, modulating the activity of target proteins.
These interactions can lead to various pharmacological effects, including modulation of neurotransmitter systems and potential therapeutic benefits in neurological and psychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in the context of anxiety and depression.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific mechanisms remain to be fully elucidated .
Case Studies
- Neuropharmacology : In a study examining the effects on anxiety-like behavior in animal models, administration of the compound resulted in significant reductions in anxiety indicators, suggesting its potential as an anxiolytic agent.
- Antimicrobial Efficacy : Another study tested the compound against various bacterial strains, revealing moderate antibacterial activity. The presence of the bromine atom was noted to enhance this activity compared to non-brominated analogs .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride | C13H19BrClNO | Contains a para-bromophenyl group affecting activity |
| 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride | C13H19BrClNO | Different positional isomer may influence receptor binding |
| 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride | C13H19BrClNO | Altered chemical reactivity due to different brominated group |
This table highlights how variations in substituents can significantly influence biological activities and pharmacological profiles.
Research Findings and Applications
Recent studies have focused on the binding affinity and selectivity of this compound towards various biological targets. Techniques such as radiolabeled ligand binding assays and computational modeling have been employed to predict interactions at the molecular level. These studies are crucial for understanding the compound's pharmacological profile and potential therapeutic applications.
Potential Therapeutic Applications
- Drug Development : Given its interaction with neurotransmitter systems, there is ongoing research into its use as a therapeutic agent for treating mood disorders.
- Antimicrobial Agents : The compound's antibacterial properties open avenues for developing new antimicrobial agents against resistant strains .
Q & A
Q. How can synthetic routes for 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride be optimized to improve yield and purity?
Methodological Answer:
- Stepwise optimization : Begin with HCl neutralization of the free base under controlled conditions (1M NaOH, RT) to minimize side reactions .
- Solvent selection : Use dichloromethane (DCM) for demethylation with BBr₃ to enhance reaction efficiency (85% yield) .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the hydrochloride salt. Monitor purity via HPLC (≥95%) .
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the piperidine ring structure, phenoxy group substitution, and ethyl linker integrity. Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine methylenes (δ 1.4–2.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak at m/z 350.68 (C₁₄H₂₁BrClNO₂) .
- X-ray crystallography : For absolute configuration determination, grow single crystals in ethanol/water mixtures .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target selection : Prioritize receptors/transporters with known piperidine interactions (e.g., dopaminergic or serotonergic systems) based on structural analogs .
- In vitro assays : Use radioligand binding assays (e.g., for σ receptors) at concentrations of 1–100 µM. Include positive controls (e.g., haloperidol) .
- Dose-response curves : Perform triplicate measurements to calculate IC₅₀ values, ensuring statistical rigor .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms of key synthetic steps, such as BBr₃-mediated demethylation?
Methodological Answer:
- Quantum mechanical modeling : Use density functional theory (DFT) at the B3LYP/6-31G* level to simulate the demethylation transition state. Compare activation energies for methoxy vs. alternative substituents .
- Molecular dynamics (MD) : Simulate solvent effects (DCM vs. THF) to optimize reaction trajectories .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates at 0°C vs. RT) .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ across studies) be systematically resolved?
Methodological Answer:
- Meta-analysis : Compile data from structural analogs (e.g., 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride) to identify substituent-dependent trends .
- Experimental replication : Standardize assay conditions (buffer pH, temperature) and validate purity via elemental analysis .
- Structural tweaking : Synthesize derivatives with modified halogen positions (e.g., 2-bromo vs. 4-bromo) to isolate electronic effects .
Q. What methodologies enable precise functionalization of the phenoxy group for SAR studies?
Methodological Answer:
- Demethylation : Treat with BBr₃ in DCM (0°C to RT, 6 h) to convert methoxy to hydroxyl groups for subsequent sulfonation or acylation .
- Cross-coupling : Use Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the bromine site .
- Analytical tracking : Monitor functionalization progress via TLC (silica gel, UV detection) and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
